molecular formula C9H7Br2NO B6181692 8-bromoisoquinolin-7-ol hydrobromide CAS No. 2613381-61-4

8-bromoisoquinolin-7-ol hydrobromide

Cat. No.: B6181692
CAS No.: 2613381-61-4
M. Wt: 304.97 g/mol
InChI Key: KDHFLFORRUDFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromoisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H7Br2NO. It is a derivative of isoquinoline, featuring a bromine atom at the 8th position and a hydroxyl group at the 7th position, combined with a hydrobromide salt. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromoisoquinolin-7-ol hydrobromide typically involves the bromination of isoquinolin-7-ol. The process can be summarized as follows:

    Bromination: Isoquinolin-7-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8th position.

    Formation of Hydrobromide Salt: The resulting 8-bromoisoquinolin-7-ol is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and salt formation steps.

Chemical Reactions Analysis

Types of Reactions

8-bromoisoquinolin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.

Major Products Formed

    Oxidation: Formation of 8-bromoisoquinolin-7-one.

    Reduction: Formation of isoquinolin-7-ol.

    Substitution: Formation of 8-aminoisoquinolin-7-ol or 8-nitroisoquinolin-7-ol.

Scientific Research Applications

8-bromoisoquinolin-7-ol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromoisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloroisoquinolin-7-ol hydrobromide
  • 8-fluoroisoquinolin-7-ol hydrobromide
  • 8-iodoisoquinolin-7-ol hydrobromide

Uniqueness

8-bromoisoquinolin-7-ol hydrobromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2613381-61-4

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

IUPAC Name

8-bromoisoquinolin-7-ol;hydrobromide

InChI

InChI=1S/C9H6BrNO.BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H;1H

InChI Key

KDHFLFORRUDFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Br)O.Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.